N-isopropyltetrahydrofuran-3-sulfonamide

Description

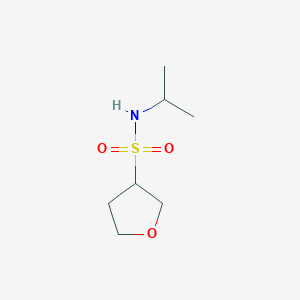

N-Isopropyltetrahydrofuran-3-sulfonamide is a sulfonamide derivative characterized by a tetrahydrofuran (THF) ring substituted at the 3-position with a sulfonamide group and an isopropyl moiety. Its molecular structure combines the rigidity of the THF ring with the hydrogen-bonding capacity of the sulfonamide group, making it a candidate for applications in medicinal chemistry and materials science.

The compound’s physicochemical properties, such as solubility and stability, are influenced by the hydrophobic isopropyl group and the polar sulfonamide moiety. This balance may enhance its bioavailability compared to bulkier sulfonamide derivatives, though experimental data on its pharmacokinetics remain scarce in the literature reviewed.

Properties

Molecular Formula |

C7H15NO3S |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

N-propan-2-yloxolane-3-sulfonamide |

InChI |

InChI=1S/C7H15NO3S/c1-6(2)8-12(9,10)7-3-4-11-5-7/h6-8H,3-5H2,1-2H3 |

InChI Key |

JBSFBYAALZYRDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NS(=O)(=O)C1CCOC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-isopropyltetrahydrofuran-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . Another method involves the use of ammonium carbamate as the nitrogen source and methanol as the oxygen source and reaction medium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and hypervalent iodine reagents has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-isopropyltetrahydrofuran-3-sulfonamide undergoes various chemical reactions, including:

Reduction: Reduction of sulfonamides to corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, lithium aluminum hydride, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of solvents like methanol and acetonitrile .

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, amines, and substituted sulfonamides, depending on the specific reaction and conditions employed .

Scientific Research Applications

N-isopropyltetrahydrofuran-3-sulfonamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N-isopropyltetrahydrofuran-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamides are known to act as competitive antagonists of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a synthesis of relevant insights:

Structural and Functional Analogues

N-Substituted Ethyl-1H-Indazole-3-carboxylates (Bistocchi et al., 1981): These compounds, referenced in , feature a sulfonamide-like indazole core but lack the THF ring. The study highlights that N-substitution (e.g., ethyl groups) modulates bioactivity by altering steric hindrance and electronic effects.

3-Chloro-N-Phenyl-Phthalimide (Rev. Colomb. Cienc. Quím. Its chloro and phenyl substituents enhance thermal stability, a trait useful in polymer synthesis. In contrast, N-isopropyltetrahydrofuran-3-sulfonamide’s THF ring may offer superior solubility in polar solvents, advantageous for pharmaceutical formulations .

Key Comparative Parameters

| Property | This compound | N-Substituted Indazole Derivatives | 3-Chloro-N-Phenyl-Phthalimide |

|---|---|---|---|

| Core Structure | Tetrahydrofuran + sulfonamide | Indazole + carboxylate | Phthalimide |

| Substituent Effects | Isopropyl (hydrophobic) | Variable N-alkyl groups | Chloro, phenyl (aromatic) |

| Applications | Potential medicinal chemistry | Enzyme inhibition | Polymer synthesis |

| Solubility | Moderate (polar solvents) | Low (nonpolar solvents) | Low (crystalline solid) |

Research Findings

- Bioactivity : Sulfonamides like this compound often exhibit antimicrobial or carbonic anhydrase inhibitory activity. However, suggests that indazole derivatives with carboxylate groups show stronger enzyme inhibition, possibly due to enhanced hydrogen-bonding networks .

- Thermal Stability : The THF ring in this compound may confer better thermal resilience than linear sulfonamides but less than aromatic phthalimides, which withstand high temperatures in polymer processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.